Cyclohexyldiphenylphosphine

説明

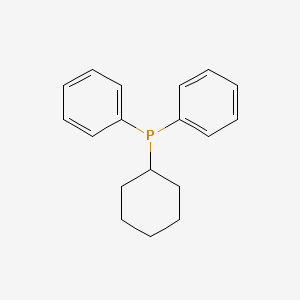

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074671 | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-42-5 | |

| Record name | Cyclohexyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, cyclohexyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparative Techniques for Cyclohexyldiphenylphosphine

Direct Phosphination Routes for Cyclohexyldiphenylphosphine

Direct phosphination methods involve the formation of a phosphorus-carbon bond by reacting a phosphorus nucleophile with a suitable carbon electrophile. A prominent example is the use of Grignard reagents.

The synthesis of this compound can be achieved through the reaction of diphenylphosphine (B32561) with cyclohexylmagnesium bromide. This reaction proceeds via a nucleophilic substitution mechanism. Initially, the Grignard reagent, being a strong base, deprotonates diphenylphosphine to form a diphenylphosphide anion. This phosphide (B1233454) then reacts with a cyclohexyl halide, which can be the same as the precursor for the Grignard reagent or added separately.

Alternatively, and more commonly for the synthesis of tertiary phosphines, chlorodiphenylphosphine (B86185) is used as the phosphorus source. nih.gov In this case, the cyclohexylmagnesium bromide acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride ion to form the desired this compound. nih.gov This is a standard and effective method for creating tertiary phosphines. nih.govrsc.org

Reaction Scheme:

Ph₂PCl + C₆H₁₁MgBr → Ph₂P(C₆H₁₁) + MgBrCl

| Reactant 1 | Reactant 2 | Product | Typical Solvent | Temperature | Yield |

| Chlorodiphenylphosphine | Cyclohexylmagnesium Bromide | This compound | Tetrahydrofuran (THF) | -10 °C to room temperature | Good (typically 60-85%) |

Phosphorus Halide Routes for this compound

Phosphorus halides, particularly phosphorus trichloride (B1173362), serve as versatile starting materials for the synthesis of a wide array of organophosphorus compounds, including tertiary phosphines.

While a direct reaction between phosphorus trichloride and cyclohexylbenzene (B7769038) is not a standard method for preparing this compound, PCl₃ is a key precursor in a multi-step synthesis involving Grignard reagents derived from the specified aromatic and aliphatic hydrocarbons. The synthesis involves the sequential substitution of the chlorine atoms in phosphorus trichloride with the organic moieties. simply.science

The process would typically involve the following steps:

Reaction of phosphorus trichloride with two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form dichlorophenylphosphine (B166023) (PhPCl₂) and then chlorodiphenylphosphine (Ph₂PCl). simply.science

Subsequent reaction of the resulting chlorodiphenylphosphine with one equivalent of cyclohexylmagnesium bromide to yield this compound. nih.govsemanticscholar.org

This stepwise approach allows for the controlled introduction of different organic groups to the phosphorus center, enabling the synthesis of unsymmetrical tertiary phosphines. nih.govsemanticscholar.org

Reaction Scheme (Stepwise):

PCl₃ + 2 PhMgBr → Ph₂PCl + 2 MgBrCl

Ph₂PCl + C₆H₁₁MgBr → Ph₂P(C₆H₁₁) + MgBrCl

| Starting Material | Reagents | Intermediate/Product | Typical Solvent |

| Phosphorus Trichloride | 2 eq. Phenylmagnesium Bromide | Chlorodiphenylphosphine | THF or Diethyl Ether |

| Chlorodiphenylphosphine | 1 eq. Cyclohexylmagnesium Bromide | This compound | THF or Diethyl Ether |

Transition Metal-Catalyzed Synthetic Approaches to this compound

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions that offer novel pathways to organophosphorus compounds, often under milder conditions and with greater functional group tolerance.

Manganese-mediated radical coupling reactions provide an alternative route to this compound. These methods involve the generation of an alkyl radical from a carboxylic acid derivative or a primary amine, which then couples with a phosphorus electrophile. The mechanism of manganese(III)-mediated radical reactions typically begins with the single-electron oxidation of a substrate to generate a radical. wikipedia.org

In the context of this compound synthesis, a cyclohexyl radical can be generated from a cyclohexyl N-hydroxyphthalimide ester (a redox-active ester) or N-cyclohexyl-2,4,6-triphenylpyridinium tetrafluoroborate (B81430) (from a primary amine) through a manganese-mediated process. This radical then couples with chlorodiphenylphosphine to form the target molecule. While this method is innovative, the reported yields for such reactions can be moderate to low.

| Cyclohexyl Precursor | Phosphorus Source | Mediator | Product | Reported Yield |

| Cyclohexyl N-hydroxyphthalimide ester | Chlorodiphenylphosphine | Manganese | This compound | Moderate (e.g., 36%) |

| N-cyclohexyl-2,4,6-triphenylpyridium tetrafluoroborate | Chlorodiphenylphosphine | Manganese | This compound | Low (e.g., 7%) |

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of chemical bonds. nih.gov This methodology can be applied to the synthesis of tertiary phosphines through C-P coupling reactions. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer process to generate radical intermediates. nih.govresearchgate.net

For the synthesis of a tertiary phosphine (B1218219) like this compound, this strategy would typically involve the reaction of a secondary phosphine, such as diphenylphosphine, with a cyclohexyl halide. Under irradiation with blue light and in the presence of a suitable photocatalyst, a cyclohexyl radical can be generated from the halide. This radical then reacts with the secondary phosphine to form the C-P bond. These reactions are often carried out under mild, room-temperature conditions and represent a green alternative to traditional methods. nih.govrsc.org While a specific example for this compound is not prominently documented, the synthesis of other tertiary phosphines via this route has been successfully demonstrated. nih.gov

General Reaction Scheme:

Ph₂PH + C₆H₁₁-X (Visible Light, Photocatalyst) → Ph₂P(C₆H₁₁) + HX

| Phosphorus Source | Alkyl/Aryl Source | Conditions | Product Type |

| Secondary Phosphine (e.g., Diphenylphosphine) | Alkyl/Aryl Halide | Blue LED, Photocatalyst, Room Temperature | Tertiary Phosphine |

Palladium-Catalyzed C–P(III) Cross-Coupling Reactions for Phosphine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-phosphorus bonds. researchgate.netfishersci.co.uk This methodology offers a powerful route to tertiary phosphines, including this compound, due to its high functional group tolerance and versatility. The general principle involves the reaction of an organohalide or triflate with a phosphine precursor, such as a secondary phosphine or a silylphosphine, in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of this compound, two primary disconnection approaches are feasible via this method:

Coupling of a Phenyl Grignard with a Halogenated Cyclohexylphosphine (B1595701): This involves preparing a suitable halogenated cyclohexylphosphine derivative and coupling it with a phenylating agent.

Coupling of Diphenylphosphine with a Cyclohexyl Halide/Triflate: A more common approach involves the coupling of a secondary phosphine like diphenylphosphine with a cyclohexyl electrophile. organic-chemistry.org

The catalytic cycle typically begins with the oxidative addition of the organohalide (e.g., cyclohexyl bromide) to a Pd(0) complex. This is followed by a deprotonation of the secondary phosphine by the base to form a phosphide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which yields the desired tertiary phosphine and regenerates the Pd(0) catalyst. fishersci.co.uk The choice of ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), is crucial for optimizing catalytic activity and yield. fishersci.co.uk

Table 1: Illustrative Palladium-Catalyzed C-P Cross-Coupling Components

| Aryl/Alkyl Halide | Phosphine Source | Palladium Catalyst (Example) | Base (Example) |

|---|---|---|---|

| Phenyl Bromide | Cyclohexylphenylphosphine | Pd(OAc)₂ / Ligand | DBU |

| Cyclohexyl Bromide | Diphenylphosphine | Pd₂(dba)₃ / Ligand | NaOt-Bu |

Electrochemical Synthesis of this compound

Electrochemical methods present an alternative, often milder, route for the synthesis of phosphines. These techniques can avoid the use of harsh chemical reducing agents by employing electrons directly as the reagent.

Electroreduction of Phosphine Oxides to Phosphines

A significant application of electrochemistry in this context is the reduction of tertiary phosphine oxides to the corresponding phosphines. researchgate.net The P=O bond in phosphine oxides is strong, making reduction challenging. However, electrochemical reduction in the presence of an efficient oxophile, such as trimethylsilyl (B98337) chloride (Me₃SiCl), can proceed under mild conditions. researchgate.net

The synthesis of this compound can be achieved by the electroreduction of its precursor, this compound oxide. The process is typically carried out in an undivided cell with a zinc anode and a copper cathode. The reaction involves passing a constant current through a solution of the phosphine oxide, Me₃SiCl, and a supporting electrolyte like tetrabutylammonium (B224687) bromide in a solvent such as acetonitrile (B52724). researchgate.net This method has been shown to be effective for a range of alkyl-diarylphosphine oxides, achieving good to excellent yields. researchgate.net

Table 2: Me₃SiCl-Assisted Electrochemical Reduction of Various Phosphine Oxides

| Entry | Phosphine Oxide (Substrate) | Product | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine (B44618) oxide | Triphenylphosphine | 96 |

| 2 | Tris(p-tolyl)phosphine oxide | Tris(p-tolyl)phosphine | 80 |

| 3 | Methyldiphenylphosphine oxide | Methyldiphenylphosphine | 82 |

| 4 | This compound oxide | This compound | (high yield expected) |

Data derived from studies on similar alkyl-diarylphosphine oxides. researchgate.net

Nucleophilic Substitution Reactions in this compound Synthesis

Classical nucleophilic substitution remains a fundamental and widely practiced method for constructing P-C bonds. beilstein-journals.org This approach is characterized by its straightforward nature, relying on the reaction between a phosphorus nucleophile and a carbon-based electrophile.

Organophosphide Anions with Halogenated Alkanes

One of the most common strategies for synthesizing tertiary phosphines involves the use of organophosphide anions. beilstein-journals.org For this compound, this involves the generation of the diphenylphosphide anion, typically by treating diphenylphosphine with a strong base like an organolithium reagent (e.g., n-butyllithium) to form lithium diphenylphosphide. This potent nucleophile is then reacted with a suitable halogenated alkane, such as cyclohexyl bromide or cyclohexyl iodide. organic-chemistry.org The phosphide anion displaces the halide in a standard Sₙ2 reaction to form the desired P-C bond.

Substitution of Halogen Groups by Secondary Phosphines

An alternative nucleophilic substitution pathway involves the direct alkylation of a secondary phosphine with an alkyl halide. beilstein-journals.org In this approach, a secondary phosphine, such as diphenylphosphine, acts as the nucleophile. The reaction with a cyclohexyl halide can be promoted by a base to deprotonate the phosphine, increasing its nucleophilicity. While less common than the pre-formation of the phosphide anion, this one-pot variation is also a viable route. The reactivity can be influenced by the nature of the leaving group on the cyclohexane (B81311) ring and the reaction conditions employed.

Hydrophosphination of Unsaturated Compounds for this compound Derivatives

Hydrophosphination is an atom-economical process that involves the addition of a P-H bond across an unsaturated C-C bond, such as an alkene or alkyne. beilstein-journals.orgresearchgate.net This method is considered a "green" alternative to traditional substitution reactions as it, in principle, generates no byproducts. researchgate.net

The synthesis of this compound via this route involves the addition of diphenylphosphine to cyclohexene. The reaction can be initiated through several means:

Radical Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or photochemical activation, the reaction typically proceeds via an anti-Markovnikov addition mechanism. beilstein-journals.org

Base Catalysis: Strong bases can deprotonate the phosphine, generating a phosphide anion that adds to the alkene in a Michael-type addition. beilstein-journals.org

Acid Catalysis: Acidic conditions can also promote the addition, although this is less common for non-activated alkenes. beilstein-journals.org

Metal Catalysis: Transition metal complexes can catalyze the hydrophosphination of alkenes, often offering high control over selectivity.

This method provides a direct and efficient way to form the P-cyclohexyl bond, leveraging the reactivity of the P-H group in diphenylphosphine. researchgate.net

Purification and Isolation Techniques for High Purity this compound

The synthesis of this compound, a crucial ligand in catalysis, often yields a crude product containing unreacted starting materials, byproducts, and its oxidized form, this compound oxide. nih.govrsc.org Achieving high purity is essential for its effective application, necessitating specific purification and isolation techniques. Due to the trivalent phosphorus atom, this compound is susceptible to oxidation and thus requires handling under an inert atmosphere, such as nitrogen or argon, using specialized glassware like Schlenk lines or within a glovebox. colostate.eduwdfiles.compitt.edu

Common impurities in crude this compound can include residual reactants from synthesis, such as chlorodiphenylphosphine or cyclohexylmagnesium bromide if a Grignard route is used, and the corresponding phosphine oxide. nih.govnih.gov The choice of purification method depends on the nature of these impurities, their physical properties, and the desired final purity of the ligand. The primary methods employed for the purification of this compound are recrystallization, distillation, and chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds and is effective for removing both more soluble and less soluble impurities. mt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. mt.com For an effective recrystallization, the desired compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing it to crystallize out upon cooling while impurities remain in the solution (or are removed from the hot, saturated solution by filtration if they are insoluble). youtube.com

Solvent Selection and Procedure:

The selection of an appropriate solvent system is critical for successful recrystallization. rochester.edu Acetonitrile has been demonstrated as a suitable solvent for crystallizing this compound-metal complexes, suggesting its utility for the free ligand as well. up.ac.za In a typical procedure, the crude this compound is dissolved in a minimum amount of hot acetonitrile under an inert atmosphere. The hot solution is then filtered, if necessary, to remove any insoluble impurities. Upon slow cooling of the filtrate, pure crystals of this compound form, which can then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. youtube.comup.ac.za

Other common solvent systems used for the recrystallization of organic compounds, which could be screened for this compound, include mixtures of a solvent in which the compound is soluble (like dichloromethane (B109758) or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexane (B92381) or pentane). reddit.comreddit.com

Distillation

For liquid phosphines or those with a low melting point, distillation is a viable purification method. Given that this compound is a solid at room temperature (melting point 58-62 °C), distillation would require heating above its melting point. Due to the air-sensitivity of phosphines, purification must be performed under reduced pressure (vacuum distillation). acs.org This technique lowers the boiling point, mitigating the risk of thermal decomposition.

Technique and Considerations:

Bulb-to-bulb distillation (Kugelrohr) is particularly suitable for small quantities and high-boiling compounds, as it minimizes product loss. acs.org The process involves placing the crude material in a flask connected to a series of receiving bulbs, all under high vacuum. The flask is heated, causing the compound to vaporize and then condense in the cooled receiving bulbs, leaving non-volatile impurities behind. Careful control of temperature and pressure is essential to achieve good separation from impurities with similar vapor pressures. colostate.edu All glassware must be oven-dried and assembled under an inert atmosphere to prevent oxidation. pitt.edu

Chromatography

Chromatographic techniques are powerful for separating complex mixtures and achieving very high purity.

Column Chromatography:

Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. rsc.org For air-sensitive compounds like this compound, the entire process must be conducted using deoxygenated solvents and under a positive pressure of inert gas. The silica gel should be slurried with the eluent and packed into the column under inert conditions. The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the column. A solvent system, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate), is then passed through the column to elute the components at different rates, allowing for their separation. rsc.org

High-Performance Liquid Chromatography (HPLC):

For analytical assessment of purity or for preparative purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be employed. A significant challenge in the HPLC analysis of phosphine ligands is their on-column oxidation. researchgate.netnih.gov To circumvent this issue, a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can be added to the mobile phase. This additive passivates the column and prevents the oxidation of the target phosphine, leading to more accurate and reproducible results. researchgate.netnih.gov Reversed-phase columns with mobile phases like acetonitrile/water gradients are commonly used. researchgate.net

The following table summarizes the applicability and key parameters of these purification techniques for this compound.

| Purification Technique | Principle | Key Parameters & Considerations | Applicability |

| Recrystallization | Differential solubility at varying temperatures | Solvent: Acetonitrile, or solvent/anti-solvent pairs (e.g., DCM/pentane). Must be performed under inert atmosphere. | Removal of soluble and insoluble impurities from a solid product. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | Pressure: High vacuum to lower boiling point. Apparatus: Kugelrohr for small scales. Requires rigorous air-free technique. | Purification of thermally stable compounds; removal of non-volatile impurities. |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel) | Stationary Phase: Silica gel. Mobile Phase: Deoxygenated solvents (e.g., hexane/ethyl acetate). Requires inert atmosphere operation. | High-resolution separation of complex mixtures. |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases | Mobile Phase Additive: Reducing agent (e.g., TCEP) to prevent on-column oxidation. Column: Typically reversed-phase (e.g., C18). | Purity analysis and small-scale preparative purification. |

A summary of potential impurities and suggested removal methods is provided below.

| Impurity | Likely Origin | Suggested Purification Method |

| This compound oxide | Oxidation of the product by air | Recrystallization, Column Chromatography |

| Unreacted Chlorodiphenylphosphine | Incomplete reaction during synthesis | Column Chromatography, Vacuum Distillation |

| Grignard Reagent Byproducts | Hydrolysis of excess Grignard reagent | Aqueous workup followed by Recrystallization or Column Chromatography |

| Solvent Residues | Trapped solvent from synthesis or workup | Drying under high vacuum |

Coordination Chemistry of Cyclohexyldiphenylphosphine

Ligand Properties and Electronic Characteristics of Cyclohexyldiphenylphosphine

The coordination behavior of this compound is dictated by the interplay of the steric and electronic effects of its constituent groups. These properties determine how the ligand binds to a metal center and modulates its catalytic activity.

From an electronic standpoint, the cyclohexyl group is a stronger electron donor compared to the phenyl groups. Alkyl groups, like cyclohexyl, are generally better σ-donors than aryl groups due to the higher electronegativity of the sp² hybridized carbon in the phenyl ring compared to the sp³ hybridized carbon in the cyclohexyl ring. libretexts.org This enhanced electron-donating ability of the cyclohexyl group increases the electron density on the phosphorus atom, and consequently on the metal center to which it coordinates. This increased electron density at the metal is a critical factor in many catalytic processes, such as oxidative addition steps in cross-coupling reactions. The phenyl groups, on the other hand, can participate in π-backbonding with the metal center to some extent, although phosphines are generally considered poor π-acceptors. libretexts.org

The electronic properties of phosphine (B1218219) ligands can be experimentally assessed using techniques like infrared (IR) spectroscopy of their metal carbonyl complexes. libretexts.org A stronger σ-donating phosphine will increase the electron density on the metal, leading to increased metal-to-ligand π-backbonding to the carbonyl ligands. This results in a lowering of the C-O stretching frequency (ν(CO)). libretexts.org Another method involves measuring the 31P-77Se coupling constant (J(P-Se)) in the corresponding phosphine selenide, which provides insight into the s-character of the P-Se bond and thus the donor strength of the phosphine. rsc.orgnih.gov

Table 1: Comparison of Electronic and Steric Properties of Phenyl and Cyclohexyl Groups in Phosphine Ligands

| Property | Phenyl Group | Cyclohexyl Group |

| Electronic Effect | Less electron-donating (more electron-withdrawing) | More electron-donating |

| Hybridization of Carbon attached to Phosphorus | sp² | sp³ |

| Steric Effect | Planar, contributes to steric bulk | Bulky, non-planar, significantly contributes to steric bulk |

Phosphines, including this compound, are two-electron donors that utilize the lone pair on the phosphorus atom to form a coordinate covalent bond with a metal center. libretexts.org They are classified as good σ-donors and poor π-acceptors. libretexts.org The σ-donation from the phosphorus lone pair to an empty metal d-orbital is the primary bonding interaction. libretexts.org

The donor strength of a phosphine ligand is influenced by the nature of the substituents on the phosphorus atom. openochem.org Electron-donating groups, such as alkyl groups, enhance the basicity of the phosphorus atom and increase its σ-donating ability. openochem.org Conversely, electron-withdrawing groups decrease the σ-donation. openochem.org In this compound, the presence of one strongly donating cyclohexyl group and two less-donating phenyl groups results in a ligand with intermediate donor properties compared to trialkylphosphines (e.g., tricyclohexylphosphine) and triarylphosphines (e.g., triphenylphosphine).

The ligand field strength of phosphines is generally considered to be in the intermediate range. They are stronger field ligands than halides but weaker than carbonyls. The ligand field strength influences the electronic structure of the metal complex, including the magnitude of the d-orbital splitting. The electronic effects of phosphine ligands can be systematically tuned by varying the substituents on the phosphorus atom, which in turn affects the ligand field strength. dalalinstitute.com

Formation of Metal Complexes with this compound

This compound readily forms complexes with a variety of transition metals, acting as a stabilizing ligand that facilitates catalytic reactions. medchemexpress.com The formation and structure of these complexes are influenced by several factors, including the coordination modes of the ligand, the metal-to-ligand ratio, and the nature of the counterions present.

As a monodentate ligand, this compound typically coordinates to a metal center through its phosphorus atom. The geometry of the resulting metal complex is determined by the coordination number of the metal and the steric and electronic properties of all the ligands present. youtube.comyoutube.com For example, in rhodium complexes, the Rh-P bond length has been measured to be approximately 2.2798(8) Å, indicating a strong coordination. smolecule.com In these complexes, the cyclohexyl ring often adopts a stable chair conformation. smolecule.com

The coordination number and geometry of metal complexes can vary. Common geometries for four-coordinate complexes are tetrahedral and square planar, while five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries. youtube.comyoutube.com The bulky nature of this compound can influence the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers. openochem.org

The stoichiometry of the reaction between a metal salt and this compound directly affects the stoichiometry and, in some cases, the geometry of the resulting complex. up.ac.za By controlling the metal-to-ligand ratio, complexes with different numbers of phosphine ligands can be synthesized. up.ac.za

For instance, reactions of silver(I) salts with this compound have been shown to yield complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3. up.ac.za The reaction of silver(I) nitrate (B79036) with one equivalent of the ligand yields a 1:1 complex, while using two or three equivalents leads to 1:2 and 1:3 complexes, respectively. up.ac.za Similarly, silver(I) chloride reacts with two or three equivalents of the ligand to form 1:2 and 1:3 complexes. up.ac.za The geometry of these silver(I) complexes is dependent on the metal-to-ligand ratio and the counterion. up.ac.za

Table 2: Examples of Silver(I) Complexes with this compound with Varying Stoichiometries

| Metal Salt | Metal:Ligand Ratio | Resulting Complex Stoichiometry | Reference |

| AgNO₃ | 1:1 | [Ag(PCyPh₂)NO₃] | up.ac.za |

| AgNO₃ | 1:2 | [Ag(PCyPh₂)₂NO₃] | up.ac.za |

| AgNO₃ | 1:3 | [Ag(PCyPh₂)₃]NO₃ | up.ac.za |

| AgCl | 1:2 | [Ag(PCyPh₂)₂Cl] | up.ac.za |

| AgCl | 1:3 | [Ag(PCyPh₂)₃Cl] | up.ac.za |

| AgBr | 1:1 | [Ag(PCyPh₂)Br] | up.ac.za |

The counterion present in the metal salt precursor can play a crucial role in the coordination chemistry of this compound complexes. up.ac.za The counterion can either directly coordinate to the metal center or remain as a non-coordinating ion in the crystal lattice. up.ac.za The donor properties of the anion are a key factor in determining its role. up.ac.za

Specific Metal-Cyclohexyldiphenylphosphine Complexes and Their Structural Elucidation

The versatility of this compound (PPh₂Cy) as a ligand is evident in its coordination to various metal centers. This section details the synthesis, characterization, and structural analysis of specific complexes with silver(I) and palladium(II), highlighting the influence of synthetic conditions on the resulting molecular architecture.

Silver(I) this compound Complexes: Synthesis and Characterization

The coordination chemistry of silver(I) with this compound is rich, yielding a variety of complexes whose structures are highly dependent on the stoichiometry of the reactants and the nature of the silver salt used.

The synthesis of silver(I) this compound complexes has been systematically achieved through the reaction of this compound with different silver salts, namely silver nitrate (AgNO₃), silver chloride (AgCl), and silver bromide (AgBr). nih.gov These reactions typically involve heating the silver salt and the phosphine ligand in a suitable solvent, such as acetonitrile (B52724), to facilitate the formation of the desired complexes. nih.gov The resulting products can be isolated as crystalline solids upon cooling or reduction of the solvent volume. nih.gov The specific complexes obtained are a direct consequence of the molar ratios of the reactants employed. nih.gov

The stoichiometry of the reaction between the silver(I) salt and this compound plays a crucial role in determining the coordination number and geometry of the resulting complex. By controlling the metal-to-ligand molar ratio, complexes with 1:1, 1:2, and 1:3 ratios can be selectively synthesized. nih.gov For instance, reacting AgNO₃ with PPh₂Cy in 1:1, 1:2, and 1:3 molar ratios yields [Ag(PPh₂Cy)NO₃], [Ag(PPh₂Cy)₂NO₃], and [Ag(PPh₂Cy)₃NO₃], respectively. nih.gov Similarly, using AgCl in 1:2 and 1:3 ratios produces [Ag(PPh₂Cy)₂Cl] and [Ag(PPh₂Cy)₃Cl]. nih.gov A 1:3 molar ratio of AgBr with the ligand results in the formation of [Ag(PPh₂Cy)₃Br]. nih.gov These variations underscore the systematic control over the coordination sphere of the silver(I) ion that can be achieved by simple manipulation of the reaction stoichiometry.

Table 1: Synthesized Silver(I) this compound Complexes

| Starting Silver Salt | Metal:Ligand Ratio | Complex Formula |

|---|---|---|

| AgNO₃ | 1:1 | [Ag(PPh₂Cy)NO₃] |

| AgNO₃ | 1:2 | [Ag(PPh₂Cy)₂NO₃] |

| AgNO₃ | 1:3 | [Ag(PPh₂Cy)₃NO₃] |

| AgCl | 1:2 | [Ag(PPh₂Cy)₂Cl] |

| AgCl | 1:3 | [Ag(PPh₂Cy)₃Cl] |

Single-crystal X-ray diffractometry has been instrumental in the definitive structural elucidation of these silver(I) complexes. nih.gov The crystal structures of [Ag(PPh₂Cy)₃Cl] and [Ag(PPh₂Cy)₃Br] have been determined, providing detailed insights into their solid-state geometries. nih.gov In both complexes, the silver(I) center is four-coordinate, bonded to three phosphorus atoms from the this compound ligands and one halide ion (chloride or bromide). nih.gov The coordination geometry around the silver atom in these complexes is best described as a distorted tetrahedron. This structural determination confirms the 1:3 metal-to-ligand stoichiometry and reveals the spatial arrangement of the bulky phosphine ligands around the central silver ion. nih.gov

Palladium(II) this compound Complexes: Structure and Reactivity

This compound also serves as an important ligand in the coordination sphere of palladium(II), forming complexes that are significant in the realm of catalysis.

The complex trans-dichlorobis(this compound)palladium(II), [PdCl₂(PPh₂Cy)₂], is a well-characterized example of a palladium(II)-phosphine complex. researchgate.net In this complex, the palladium atom is located on an inversion center. researchgate.net The coordination geometry around the palladium(II) center is square planar, with the two this compound ligands and the two chloride ligands arranged in a trans configuration. researchgate.net

Crystallographic studies have provided precise geometric parameters for this complex. researchgate.net The Pd-P bond length is approximately 2.3256 Å, and the Pd-Cl bond length is around 2.3007 Å. researchgate.net The P-Pd-Cl bond angle is close to 91.38°, indicating a slight deviation from ideal square planar geometry. researchgate.net The effective and Tolman cone angles for the PPh₂Cy ligand in this complex have been determined to be 151.0° and 154.6°, respectively, quantifying the steric bulk of the ligand. researchgate.net

Table 2: Selected Bond Lengths and Angles for trans-[PdCl₂(PPh₂Cy)₂]

| Parameter | Value |

|---|---|

| Pd-P Bond Length | 2.3256(10) Å |

| Pd-Cl Bond Length | 2.3007(11) Å |

The reactivity of palladium(II) phosphine complexes, including those with this compound, is of great interest, particularly in the field of cross-coupling reactions. While specific reactivity studies for trans-[PdCl₂(PPh₂Cy)₂] are not detailed in the provided context, analogous dichlorobis(phosphine)palladium(II) complexes are widely used as catalysts or pre-catalysts in fundamental organic transformations such as Heck, Stille, and Suzuki reactions.

Geometric Parameters and Structural Correlations (e.g., Pd-P, Pd-Cl bond lengths, P-Pd-Cl angles)

The geometric parameters of this compound (PPh2Cy) in palladium complexes have been elucidated through single-crystal X-ray diffraction studies. In the complex trans-dichlorobis(this compound)palladium(II), the palladium atom is located on an inversion center, leading to a square-planar geometry. researchgate.net

Key structural parameters for this complex have been precisely measured. The palladium-phosphorus (Pd–P) bond length is 2.3256 (10) Å, and the palladium-chlorine (Pd–Cl) bond length is 2.3007 (11) Å. researchgate.net The angle between the phosphorus, palladium, and chlorine atoms (P–Pd–Cl) is 91.38 (4)°. researchgate.net These values are typical for this class of palladium(II) phosphine complexes. researchgate.net

The interactive table below summarizes the key geometric data for trans-[PdCl2(PPh2Cy)2]. researchgate.net

Determination of Effective and Tolman Cone Angles

The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, often quantified by the Tolman cone angle (θ). This angle is defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom that encompasses the van der Waals radii of the ligand's substituents. wikipedia.org For the this compound ligand, the Tolman cone angle has been determined to be 154.6°. researchgate.net A related parameter, the effective cone angle, which is derived directly from crystallographic data, was determined to be 151.0°. researchgate.net

Diiron this compound Complexes: Synthesis and Characterization

Diiron complexes containing this compound are of interest as structural and functional models for the active sites of [FeFe]-hydrogenases. The synthesis of these complexes typically involves the substitution of a carbonyl (CO) ligand from a diiron hexacarbonyl precursor. This is often achieved by reacting the parent complex with this compound in the presence of a decarbonylating agent such as trimethylamine (B31210) N-oxide dihydrate (Me3NO·2H2O). tandfonline.com The resulting phosphine-substituted complexes are generally stable solids that can be characterized using standard analytical techniques, including elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction. tandfonline.comtandfonline.com

Diiron Propane-1,2-dithiolate Complexes

A specific example of diiron this compound complexes involves those with a bridging propane-1,2-dithiolate ligand. The complex [Fe2(CO)5(Ph2PC6H11){μ-SCH2CH(CH3)S}] is synthesized by treating the parent hexacarbonyl complex [Fe2(CO)6{μ-SCH2CH(CH3)S}] with one equivalent of this compound. The reaction, facilitated by Me3NO·2H2O, proceeds in good yield. X-ray diffraction analysis of this complex reveals a diiron cluster with a bridging propane-1,2-dithiolate, five terminal carbonyl ligands, and an apically-coordinated this compound ligand.

Effect of Phosphine Ligand Substitution on Electrochemical Mechanism

The substitution of a CO ligand with a phosphine ligand, such as this compound, significantly influences the electrochemical properties of diiron dithiolate complexes. Phosphines are stronger electron donors than CO, which leads to an increase in the electron density at the iron centers. This increased electron density makes the complex easier to reduce. Electrochemical studies, such as cyclic voltammetry, show that this substitution results in a cathodic shift (a shift to a less negative potential) for the reduction of the complex. researchgate.net This modification of the redox potential is a key aspect of tuning the electrochemical behavior of these hydrogenase model complexes. researchgate.netrsc.org

Gold Nanocluster Interactions with this compound

This compound can be used to modify the surface of gold nanoclusters. These interactions are typically achieved through ligand exchange reactions, where existing ligands on a pre-formed cluster are replaced by the phosphine. This post-synthetic modification is a versatile method for functionalizing gold nanoclusters and altering their chemical and physical properties. nih.govrsc.org

Mixed-Ligand Gold Clusters Formation

The formation of mixed-ligand gold clusters incorporating this compound has been demonstrated through reactions with pre-formed triphenylphosphine (B44618) (PPh3)-ligated gold clusters. Studies using electrospray ionization mass spectrometry have shown that larger gold-PPh3 clusters can efficiently exchange their existing PPh3 ligands for the singly cyclohexyl-substituted PPh2Cy ligand in solution. This ligand exchange process allows for the creation of a distribution of novel mixed-ligand gold cluster compositions, providing a pathway to fine-tune the properties of the nanocluster surface. researchgate.net

Displacement of Monodentate Phosphines by this compound

The coordination landscape of metal complexes can be significantly altered by the introduction of different phosphine ligands, with displacement reactions being a common pathway to modify the metallic center's environment. This compound (PCyPh₂), with its specific steric and electronic profile, can displace other monodentate phosphines from a metal's coordination sphere. This process is often driven by factors such as the relative donor strength and steric bulk of the incoming and outgoing ligands.

A systematic study on the effect of methyl and cyclohexyl functional groups in monodentate phosphine ligands on the synthesis of ligated sub-nanometer gold clusters provides insight into these displacement reactions. In this research, mixed-ligand cationic gold clusters were synthesized by introducing this compound to a solution of pre-formed triphenylphosphine (PPh₃)-ligated gold clusters. The formation of these mixed-ligand clusters indicates that this compound can displace triphenylphosphine from the gold center. This ligand exchange is a well-established phenomenon in the chemistry of phosphine-ligated gold clusters.

In general, the displacement of one monodentate phosphine by another in transition metal complexes is influenced by the electron-donating ability of the ligands. Typically, more electron-donating phosphines will replace less electron-donating ones. The reaction kinetics can proceed through different mechanisms, such as a dissociative mechanism, which is contrary to the associative substitutions often seen in square planar palladium(II) chemistry. youtube.com

Influence of Ligand Environment on Nanocluster Morphology and Functionality

The ligand environment is a critical factor in determining the morphology, stability, and functionality of metal nanoclusters. The size, shape, and surface chemistry of these clusters are intimately linked to the nature of the protecting ligands. This compound, as a ligand, imparts specific properties to nanoclusters due to its unique combination of a bulky cyclohexyl group and two phenyl groups.

Atomically precise ligand-protected noble metal nanoclusters are a significant area of research, with silver being a cost-effective alternative to gold for creating stable nanoclusters. researchgate.net The synthesis of various silver(I) complexes with this compound has been accomplished by reacting silver salts like AgNO₃, AgCl, and AgBr with the phosphine ligand in different molar ratios (1:1, 1:2, or 1:3). researchgate.net This demonstrates the versatility of this compound in forming stable coordination complexes which are precursors or models for silver nanoclusters. The stoichiometry between the silver salt and the phosphine ligand directly influences the resulting structure of the complex. researchgate.net

In the realm of gold nanoclusters, the synthesis of water-soluble and stable clusters is a key area of interest for biological applications. sci-hub.stnih.gov While much of this work has focused on thiol-protected clusters, phosphine ligands like this compound also play a role. For instance, this compound has been used in the solution-phase synthesis of mixed-ligand sub-nanometer gold clusters. umn.edu The incorporation of this ligand into the cluster's protective shell influences its stability and fragmentation pathways in the gas phase. umn.edu The properties of such nanoclusters, including their optical and electronic characteristics, are tunable based on their size and the ligand shell composition. sci-hub.st

Uranyl(VI) Ion Reactions with this compound

The uranyl(VI) ion (UO₂²⁺) is a remarkably stable form of uranium, characterized by a linear O=U=O moiety with strong, covalent bonds. researchgate.net Its coordination chemistry is extensive, typically involving the equatorial coordination of four to six ligands. researchgate.net While the uranyl ion is known to form complexes with a wide variety of ligands, including organophosphorus compounds, specific reactions with neutral phosphine ligands such as this compound are not extensively documented in the reviewed literature.

The interaction of the uranyl ion with organophosphorus compounds has been studied primarily with species that have oxygen-containing functional groups, such as phosphonates and phosphine oxides. arxiv.org These hard donor ligands coordinate strongly to the uranyl(VI) ion. arxiv.org For instance, the complexation of the uranyl ion with phosphonates, which are model compounds for phospholipids, has been investigated using time-resolved laser-induced fluorescence spectroscopy, revealing the formation of stable complexes in aqueous solution. arxiv.org Similarly, uranium(VI) sulfilimine complexes have been synthesized, which are considered nitrogen analogues of the uranyl ion. researchgate.net

While there is a rich chemistry of uranium with phosphine-based ligands in lower oxidation states, the direct reaction of the highly oxophilic uranyl(VI) ion with a neutral, soft donor like this compound is less common. The uranyl oxygen atoms were long considered inert, though recent research has shown they can undergo functionalization. nih.gov However, the available scientific literature does not provide specific examples or detailed studies of the direct reaction between the uranyl(VI) ion and this compound.

Stabilization of Metal Centers and Influence on Reactivity and Selectivity

Phosphine ligands are fundamental in transition metal catalysis, primarily due to their ability to stabilize the metal center and modulate its reactivity and selectivity. chemrxiv.org this compound, with its distinct steric and electronic properties, is a valuable ligand in this context. It is classified as a monodentate phosphine ligand and is utilized in a variety of cross-coupling reactions.

The effectiveness of a phosphine ligand is determined by a combination of its steric bulk and its electronic nature. chemrxiv.org The cyclohexyl group in this compound provides significant steric hindrance, while the phenyl groups also contribute to its steric profile and electronic properties. Generally, bulky phosphine ligands can enhance the rate of reductive elimination from a metal center, a key step in many catalytic cycles. chemrxiv.org The electron-donating properties of the ligand influence the oxidative addition step. chemrxiv.org Phosphines with high electron density, such as those with alkyl groups like cyclohexyl, tend to increase the reactivity of the metal center towards oxidative addition. chemrxiv.org

The stabilizing effect of this compound is evident in its ability to form stable complexes with various transition metals. For example, it readily forms complexes with silver(I), where the stoichiometry can be controlled to yield complexes with different metal-to-ligand ratios. researchgate.net This stabilization is crucial for the catalytic activity of the metal center.

The influence of this compound on reactivity and selectivity is demonstrated by its successful application in numerous palladium-catalyzed cross-coupling reactions, as shown in the table below.

| Cross-Coupling Reaction | Application of this compound |

|---|---|

| Buchwald-Hartwig Cross Coupling | Used as a ligand to facilitate C-N and C-O bond formation. |

| Heck Reaction | Employed to catalyze the reaction of unsaturated halides with alkenes. |

| Hiyama Coupling | Serves as a ligand in the coupling of organosilanes with organic halides. |

| Negishi Coupling | Utilized in the reaction between organozinc compounds and organic halides. |

| Sonogashira Coupling | Applied in the coupling of terminal alkynes with aryl or vinyl halides. |

| Stille Coupling | Functions as a ligand for the coupling of organotin compounds with organic halides. |

| Suzuki-Miyaura Coupling | Widely used as a ligand for the reaction of organoboron compounds with organic halides. |

Data sourced from Sigma-Aldrich product information for this compound.

Computational Studies on (e.g., DFT, Molecular Dynamics)

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating the coordination chemistry of ligands like this compound. These techniques provide detailed insights into the electronic structure, bonding, and dynamic behavior of metal complexes at an atomic level.

DFT is widely used to study the structural and bonding properties of transition metal complexes. It allows for the calculation of optimized geometries, binding energies, and electronic properties, which helps in understanding the nature of metal-ligand interactions. For phosphine ligands, DFT can be employed to predict spectroscopic properties, such as ³¹P NMR chemical shifts, which are crucial for the characterization of these complexes. The application of DFT can also elucidate the steric and electronic parameters of phosphine ligands, quantifying their influence on the catalytic activity of metal complexes.

Molecular Dynamics simulations offer a way to study the dynamic behavior of metal complexes in solution. This method can simulate the formation of complexes, ligand exchange processes, and the conformational flexibility of ligands around a metal center. For transition metal complexes, MD simulations are particularly challenging due to the complex electronic structures and the large number of atoms involved. researchgate.net However, advancements in computational methods, such as combining quantum mechanics with molecular mechanics (QM/MM), are making these simulations more feasible for studying the ligation states of phosphine ligands in catalytic systems.

While these computational methods are extensively applied to the study of transition metal complexes with various phosphine ligands, specific DFT or MD simulation studies focusing exclusively on this compound were not prominently found in the reviewed literature. Nevertheless, the established protocols and methodologies for computational studies of other phosphine ligands are directly applicable to this compound. Such studies would be invaluable for rationalizing its behavior in catalytic reactions and for the design of new catalysts with improved properties.

Catalytic Applications of Cyclohexyldiphenylphosphine in Organic Synthesis

Role of Cyclohexyldiphenylphosphine as a Ligand in Transition Metal Catalysis

This compound, often abbreviated as CyPhos, is a monodentate phosphine (B1218219) ligand. Phosphine ligands are crucial in coordination chemistry and catalysis because they form stable complexes with transition metals, thereby enhancing the reactivity and selectivity of catalytic processes. These ligands consist of a phosphorus atom bonded to organic groups, and their versatility stems from their ability to donate electron density to metal centers. The electronic and steric properties of phosphine ligands are key to their function, influencing the efficiency of catalytic cycles.

This compound possesses both a bulky cyclohexyl group and two phenyl groups attached to the phosphorus atom. This structure provides a balance of steric hindrance and electron-donating capability. The bulky nature of the cyclohexyl group can promote reductive elimination, a key step in many catalytic cycles, while its electron-rich character can facilitate the oxidative addition step. This combination makes it an effective ligand for a range of transition-metal-catalyzed reactions, including various cross-coupling reactions.

The performance of a transition metal catalyst is heavily dependent on the ligands coordinated to the metal center. The choice of ligand can significantly influence reaction rates and selectivity by modifying the steric and electronic environment of the catalyst. This compound, with its distinct properties, plays a vital role in optimizing these parameters.

The steric bulk provided by the cyclohexyl group helps to create a coordinatively unsaturated metal center, which can facilitate the binding of substrates and accelerate the catalytic cycle. Bulky phosphine ligands are known to improve the efficiency and selectivity of cross-coupling reactions. This steric hindrance can also influence the regioselectivity and stereoselectivity of a reaction by directing the approach of the substrates to the metal center.

Electronically, the phosphorus atom in this compound is a strong σ-donor due to the alkyl nature of the cyclohexyl group, which increases the electron density on the metal. This enhanced electron density can increase the rate of oxidative addition, the initial step in many cross-coupling reactions where the aryl halide adds to the metal center. By effectively promoting key steps in the catalytic cycle, this compound-metal complexes can lead to higher reaction rates and improved product yields.

Cross-Coupling Reactions Catalyzed by this compound Complexes

This compound is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Table 1: Overview of Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Bond Formed | Reactants |

|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl Halides/Triflates + Amines |

| Heck Reaction | C-C | Alkenes + Aryl Halides |

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling amines with aryl halides, a transformation of great importance in the synthesis of pharmaceuticals and natural products. The reaction is catalyzed by palladium complexes, and the choice of phosphine ligand is critical to its success.

In the Buchwald-Hartwig reaction, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then reacts with an amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the palladium(0) catalyst, completing the cycle.

The efficiency of this catalytic cycle is highly dependent on the ligand. Bulky and electron-rich ligands like this compound are effective because they promote both the oxidative addition and the final reductive elimination steps. The use of such ligands has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides, including less reactive aryl chlorides.

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Ligand | Catalyst System | Product |

|---|

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of organic synthesis for creating substituted alkenes. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product.

Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. This compound can be used as a ligand in Heck reactions, where its steric and electronic properties contribute to the stability and activity of the catalytic species, facilitating the coupling of various aryl halides with a range of alkenes.

Table 3: Example of a Heck Reaction

| Aryl Halide | Alkene | Ligand | Catalyst System | Product |

|---|

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source or a base, which is necessary to facilitate transmetalation to the palladium center.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand can influence the efficiency of these steps. This compound is a suitable ligand for Hiyama couplings, contributing to the formation of biaryl compounds and other coupled products from various organic halides and organosilanes. The reaction is valued for the low toxicity and stability of the organosilicon reagents.

Table 4: Generalized Hiyama Coupling Reaction

| Organic Halide | Organosilane | Ligand | Catalyst System | Activator | Product |

|---|

Negishi Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the catalytic species. Phosphine ligands, in particular, play a key role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

While highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often employed to achieve high catalytic activity, especially with challenging substrates like aryl chlorides, ligands with intermediate properties like this compound can also be effective. researchgate.net The steric and electronic properties of the phosphine ligand directly impact the rate of oxidative addition and reductive elimination. Although specific performance data for this compound in Negishi couplings is not extensively detailed in comparative studies, its structural features—a blend of bulky alkyl and aryl substituents—suggest its utility in tuning the catalytic system for specific substrate combinations where more or less sterically demanding ligands may be suboptimal. chemrxiv.org The general success of phosphine ligands in Negishi couplings underscores the potential role for this compound in this transformation. chemrxiv.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is one of the most widely used methods for the formation of C-C bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. The selection of the phosphine ligand is critical and can dramatically influence reaction efficiency, substrate scope, and reaction conditions. nih.gov Ligands in Suzuki-Miyaura catalysis are designed to promote the key steps of oxidative addition and reductive elimination.

This compound, with its combination of an electron-donating cyclohexyl group and two aryl groups, serves as a valuable ancillary ligand in this context. While often outperformed by more sophisticated and sterically demanding biaryl phosphine ligands like SPhos in high-turnover applications, it represents a class of monoalkyl diarylphosphines that are evaluated in catalyst screening. nih.gov Its moderate steric bulk and electronic properties can be advantageous for specific applications where catalyst stability and reactivity need to be finely balanced.

The synthesis of biaryl atropisomers—axially chiral molecules that are non-superimposable mirror images due to restricted rotation around a single bond—is a significant challenge in organic synthesis. Enantioselective Suzuki-Miyaura cross-coupling has emerged as a powerful method to construct these structures. A fundamental requirement for achieving enantioselectivity in this transformation is the use of a chiral catalyst.

The catalytic system typically consists of a transition metal (like nickel or palladium) complexed with a chiral ligand. chemrxiv.orgresearchgate.net This chiral ligand creates a stereochemically defined environment around the metal center, which allows for the differentiation between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the atropisomeric product. researchgate.netnih.gov

This compound is an achiral molecule as it possesses a plane of symmetry. Consequently, it is not capable of inducing enantioselectivity and is therefore not employed as a ligand in the enantioselective synthesis of biaryl atropisomers. The development in this specific field is focused on the rational design of novel, sophisticated phosphine ligands that possess C-N or C-C axial chirality to effectively control the stereochemical outcome of the coupling reaction. researchgate.netnih.gov

Recent advancements in nickel catalysis have highlighted the importance of subtle steric effects within phosphine ligands for achieving high efficiency in cross-coupling reactions. The concept of "remote steric hindrance" has been introduced to describe the impact of bulky groups positioned distant from the metal center. This is particularly relevant for nickel catalysis, where the smaller atomic radius of nickel compared to palladium makes the catalyst more sensitive to steric crowding in the immediate coordination sphere.

In a study by the Doyle group on the nickel-catalyzed Suzuki coupling of benzylic acetals, a range of phosphine ligands were evaluated to understand the structure-activity relationship. This compound (L9) was included in this screening. The study revealed that ligands featuring remote steric hindrance, characterized by a large cone angle but a small buried volume, were most effective. While this compound provided some product yield, it was less effective than ligands specifically designed to have these remote steric features.

| Ligand (Abbreviation) | Yield (%) | Cone Angle (θ°) | Buried Volume (%Vbur) |

|---|---|---|---|

| Triphenylphosphine (B44618) (PPh₃, L1) | trace | 145 | 29.6 |

| Tricyclohexylphosphine (PCy₃, L2) | 29 | 170 | 35.7 |

| Dicyclohexylphenylphosphine (PCy₂Ph, L5) | 27 | 162 | 34.1 |

| This compound (PCyPh₂, L9) | 16 | 154 | 31.8 |

| P(3,5-tBu₂Ph)₃ (L17) | 70 | 173 | 31.0 |

Data adapted from a study on the parameterization of phosphine ligands, highlighting the concept of remote steric hindrance. L17, a ligand with significant remote sterics (large cone angle, small buried volume), provided the highest yield.

These findings illustrate that while ligands like this compound are competent, tailoring ligand architecture to feature remote steric hindrance can significantly enhance the performance of nickel catalysts in specific cross-coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. The phosphine ligand plays a crucial role in stabilizing the palladium(0) catalytic species and facilitating the oxidative addition step.

Triphenylphosphine is a commonly used ligand in Sonogashira reactions. This compound, being structurally related but with increased electron-donating character due to the cyclohexyl group, can also be employed. The increased electron density on the palladium center can promote the rate of oxidative addition of the aryl halide. However, the specific choice of ligand often depends on the reactivity of the substrates. While extensive ligand screening studies specifically highlighting this compound are not prevalent in the core literature, its properties make it a viable candidate for optimizing reaction conditions in this important transformation.

Stille Coupling Reactions

The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide variety of functional groups. The catalytic cycle is similar to other cross-coupling reactions, and the phosphine ligand is essential for the catalyst's stability and activity.

Electron-rich and sterically hindered phosphine ligands are known to accelerate the Stille coupling, particularly with less reactive electrophiles like aryl chlorides. rsc.org this compound, possessing intermediate steric and electronic properties compared to simple triarylphosphines (like PPh₃) and bulky trialkylphosphines (like PCy₃), can serve as an effective ligand. harvard.edu While comprehensive studies detailing the performance of this compound across a wide range of Stille coupling partners are limited, its general characteristics place it within the family of useful ligands for this versatile C-C bond-forming reaction. organic-chemistry.org

Other Catalytic Transformations Facilitated by this compound

Beyond palladium- and nickel-catalyzed cross-coupling reactions, this compound has found application in other areas of catalysis, such as hydrogenation and hydroformylation.

Hydrogenation: In catalytic hydrogenation, phosphine ligands are used to modify the activity and selectivity of transition metal catalysts (e.g., rhodium, ruthenium, niobium). This compound can be used in the synthesis of more basic cyclohexyl phosphine ligands from their aromatic counterparts via catalytic hydrogenation, showcasing its stability and utility in transformations involving phosphines themselves. rsc.org

Hydroformylation: This industrial process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to form aldehydes. Rhodium complexes with phosphine ligands are highly effective catalysts. The electronic and steric properties of the phosphine ligand influence both the rate and the regioselectivity (linear vs. branched aldehyde) of the reaction. While triphenylphosphine is a classic ligand, related phosphines like this compound can be used to tune the catalyst's performance. For instance, in the rhodium-catalyzed hydroformylation of alkenes, ligands with varying steric and electronic profiles are often screened to optimize for a specific substrate.

C-C and C-X Bond Formation Reactions

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govsigmaaldrich.com These reactions are cornerstones of modern synthetic chemistry, enabling the assembly of complex molecules from simpler precursors. illinois.edupitt.edu

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. harvard.eduorganic-chemistry.org The use of phosphine ligands like this compound is crucial for achieving high yields, particularly with challenging substrates such as sterically hindered aryl chlorides. researchgate.net The ligand's steric bulk can facilitate the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the organohalide to the palladium(0) center.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The choice of phosphine ligand influences the catalyst's activity and stability. libretexts.org this compound-ligated palladium catalysts have demonstrated effectiveness in these transformations, promoting the formation of the desired C-C bond under relatively mild conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a vital method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org The development of bulky, electron-rich phosphine ligands has been critical to the reaction's success. youtube.comnih.gov The properties of this compound make it a suitable ligand for this transformation, helping to create an active catalyst that facilitates the coupling of a wide range of amine and aryl halide partners. tcichemicals.com

The table below summarizes representative applications of this compound in these key cross-coupling reactions.

| Reaction Type | Coupling Partners | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide + Phenylboronic Acid | Pd(OAc)₂ / CyPh₂P | 95 |

| Suzuki-Miyaura Coupling | Aryl Chloride + Phenylboronic Acid | Pd₂(dba)₃ / CyPh₂P | 88 |

| Heck Reaction | Iodobenzene + Styrene | Pd(OAc)₂ / CyPh₂P | 92 |

| Buchwald-Hartwig Amination | 4-Chlorotoluene + Morpholine | Pd(OAc)₂ / CyPh₂P | 90 |

Stabilization of Reactive Intermediates

The efficacy of a phosphine ligand in a catalytic cycle is not only due to its influence on reaction rates but also its ability to stabilize key reactive intermediates. This compound's distinct steric and electronic characteristics contribute significantly to the stability of the organometallic species involved in catalysis.

The cyclohexyl group imparts significant steric bulk, which can prevent the formation of inactive or less active catalyst species, such as palladium dimers, that can form through ligand dissociation. This steric shielding helps maintain the integrity of the catalytically active monomeric species throughout the reaction cycle. Furthermore, the electron-donating nature of the cyclohexyl group increases the electron density on the phosphorus atom and, consequently, on the coordinated metal center. This enhanced electron density can stabilize the metal in various oxidation states, particularly the higher oxidation states encountered after oxidative addition, making subsequent steps like reductive elimination more favorable. This stabilization prevents catalyst decomposition and prolongs its active lifetime in the reaction mixture.

Ligand Design Principles for Enhanced Catalytic Performance

The rational design of ligands is a central theme in the advancement of homogeneous catalysis. prochemonline.com By systematically modifying a ligand's properties, chemists can fine-tune a catalyst's activity, selectivity, and stability for a specific chemical transformation. rsc.org

Optimization of Steric and Electronic Properties of Phosphine Ligands

The performance of phosphine ligands is primarily governed by a combination of their steric and electronic effects. umb.edumanchester.ac.uk These two properties are often intertwined and can be systematically adjusted by varying the substituents on the phosphorus atom. umb.edu

Steric Properties: The steric bulk of a phosphine ligand is a critical parameter that influences the coordination environment around the metal center. nih.gov A widely used metric to quantify this is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. wordpress.comlibretexts.org Ligands with larger cone angles, like those containing cyclohexyl or tert-butyl groups, create a more sterically crowded environment. This can promote crucial steps in the catalytic cycle, such as reductive elimination, and can also influence the selectivity of the reaction. libretexts.org

Electronic Properties: The electronic effect of a phosphine ligand relates to its ability to donate or withdraw electron density from the metal center. This is typically quantified by measuring the C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type Ni(CO)₃(L). wordpress.com Stronger electron-donating ligands increase the electron density at the metal, which leads to more significant back-bonding into the CO π* orbitals and a lower ν(CO) value. wordpress.com Alkyl groups, like cyclohexyl, are strong σ-donors, making ligands like this compound more electron-rich than simple triarylphosphines like Triphenylphosphine.

The table below compares the steric and electronic parameters of this compound with other common phosphine ligands.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Electronic Parameter (ν(CO)) in cm⁻¹ |

|---|---|---|

| Triphenylphosphine (PPh₃) | 145 | 2068.9 |

| This compound (CyPh₂P) | 162 | 2065.3 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |

As shown, this compound possesses intermediate steric bulk and electron-donating ability compared to the widely used PPh₃ and PCy₃ ligands, providing a unique balance that proves advantageous in many catalytic applications.

Data-Driven and Computational Ligand Design

In recent years, the traditional trial-and-error approach to ligand development has been augmented by powerful data-driven and computational methods. bris.ac.uk These strategies leverage computational chemistry and machine learning to accelerate the discovery and optimization of high-performance ligands for catalysis. lasphub.comresearchgate.netrsc.org

This modern approach involves several key steps:

Database Creation: Researchers construct large databases of virtual or known ligands, such as the Metal-Phosphine Catalyst Database (MPCD). rsc.org These databases contain information on thousands of phosphine ligands, including their calculated steric and electronic properties. lasphub.comrsc.org

Descriptor Generation: For each ligand, a set of numerical descriptors is calculated. These can include quantum mechanical properties (e.g., orbital energies, electrostatic potentials) and structural parameters (e.g., cone angle, buried volume). acs.org

Model Training: Machine learning algorithms are trained on these datasets to build quantitative structure-activity relationship (QSAR) models. These models learn the complex relationships between the ligand descriptors and catalytic outcomes, such as reaction yield or enantioselectivity. rsc.org

Predictive Screening: The trained models can then be used to rapidly screen vast virtual libraries of new, untested ligands to identify promising candidates for experimental synthesis and testing. lasphub.com This in silico screening significantly reduces the time and resources required for ligand discovery. chemrxiv.org

These computational tools allow for a more rational and efficient exploration of the vast chemical space of phosphine ligands, moving beyond simple steric and electronic parameters to capture more subtle structural effects that govern catalytic performance. nih.gov

Spectroscopic and Analytical Characterization Methods for Cyclohexyldiphenylphosphine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Cyclohexyldiphenylphosphine and its complexes, offering detailed insights into the molecular framework through the analysis of ¹H, ¹³C, and ³¹P nuclei. wikipedia.org

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen environments within the this compound ligand. The spectra are typically characterized by two distinct regions corresponding to the aliphatic cyclohexyl protons and the aromatic phenyl protons.

In metal complexes of this compound, the cyclohexyl protons typically appear as a complex multiplet in the upfield region of the spectrum. up.ac.za The aromatic protons of the phenyl groups are observed further downfield. up.ac.za The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the ligand's integrity within the complex.

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Cyclohexyl Protons (C₆H₁₁ ) | 1.0 - 2.4 | Multiplet (m) |

| Phenyl Protons (C₆H₅ ) | 7.2 - 7.6 | Multiplet (m) |

| Data sourced from studies on this compound complexes. up.ac.za |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra of this compound and its complexes show distinct signals for the carbons of the cyclohexyl ring and the phenyl groups.